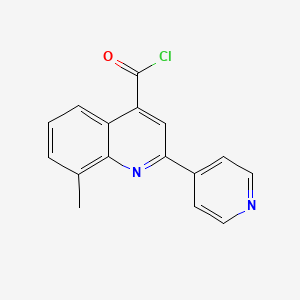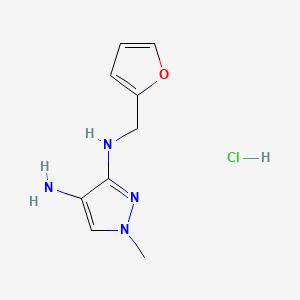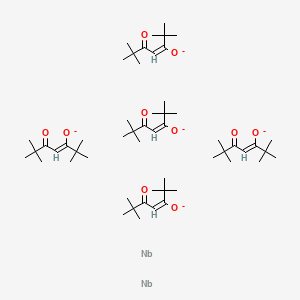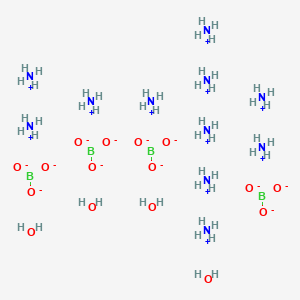![molecular formula C20H29F3N4O7 B15133545 (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TFA-aha-dU, also known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2’-deoxyuridine, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetamido group and an acrylamido group attached to the deoxyuridine scaffold.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves multiple steps, starting from commercially available deoxyuridineThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts or reagents like trifluoroacetic anhydride and acryloyl chloride .
Industrial Production Methods
While specific industrial production methods for TFA-aha-dU are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
TFA-aha-dU can undergo various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The acrylamido group can be reduced to form corresponding amines.
Substitution: The nucleoside scaffold allows for substitution reactions, particularly at the uridine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the trifluoroacetamido group can yield trifluoroacetic acid derivatives, while reduction of the acrylamido group can produce amine derivatives .
科学研究应用
TFA-aha-dU has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in nucleic acid research, helping to study DNA interactions and modifications.
Industry: Utilized in the development of specialized polymers and materials due to its unique chemical properties .
作用机制
The mechanism of action of TFA-aha-dU involves its incorporation into nucleic acids, where it can interfere with normal DNA processes. The trifluoroacetamido group and acrylamido group can interact with enzymes and proteins involved in DNA replication and repair, leading to potential therapeutic effects. The molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism .
相似化合物的比较
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer treatment.
2’-Deoxy-5-iodouridine: Used in antiviral research.
5-Ethynyl-2’-deoxyuridine: A thymidine analog used in cell proliferation studies
Uniqueness
TFA-aha-dU is unique due to the presence of both trifluoroacetamido and acrylamido groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for specific interactions with biological targets, making TFA-aha-dU a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C20H29F3N4O7 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H29F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,12-14,16,28-29H,1-4,7-11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t12?,13-,14+,16+/m0/s1 |
InChI 键 |
BZHKPDZLTIBLHU-AVZORQOHSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
规范 SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)

![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)



![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
